シリマリン

説明

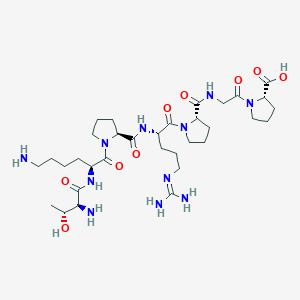

Silymarin is an antioxidant flavonoid consisting of a mixture of three isomers isolated from the seeds of the milk thistle . It is a potent antioxidant, anti-cancer agent, and liver-protecting agent with various pharmaceutical functions .

Molecular Structure Analysis

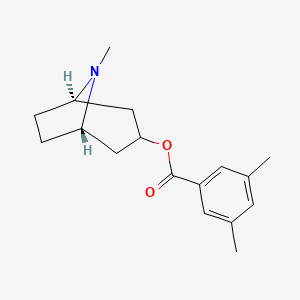

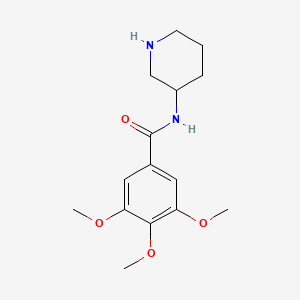

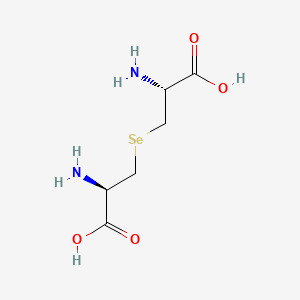

The chemical name of Silymarin is 2-(2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-1,4-benzodioxin-6-yl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one . Silybin’s structure consists of two main units: a taxifolin and a phenyllpropanoid unit, which are linked together into one structure by an oxeran ring .Chemical Reactions Analysis

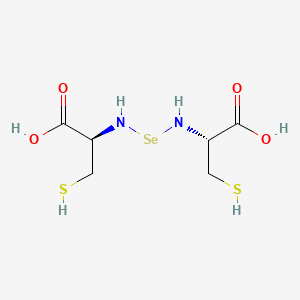

Silymarin undergoes extensive phase II metabolism, has low permeability across intestinal epithelial cells, low aqueous solubility, and is rapidly excreted in bile and urine . The biosynthesis pathway for silymarin flavonolignans is oxidative coupling between a flavonoid taxifolin and a phenylpropanoid coniferyl alcohol .Physical and Chemical Properties Analysis

Silymarin is a white crystalline powder, odorless, slightly bitter, and hygroscopic . It is insoluble in water and chloroform, soluble in alkaline aqueous solution, slightly soluble in methanol and ethanol, soluble in acetone and ethyl acetate, and other organic solvents .科学的研究の応用

神経保護作用

シリマリンは、重要な神経保護剤として特定されています。様々な細胞および分子経路を標的とし、神経疾患に対する保護効果を提供します。 この化合物の薬理学的特性と分子機構は、神経保護作用における理解を深めることに重点を置いています .

肝保護作用

肝保護剤として、シリマリンは、抗酸化、抗炎症、およびアポトーシス促進特性を付与し、肝臓保護における生物学的および薬理学的活性に寄与しています .

抗酸化作用

シリマリンの抗酸化作用は、よく知られています。 シリマリンは、様々な酵素や、いくつかのアポトーシス関連タンパク質と炎症性サイトカインの遺伝子発現を阻害することで、解毒剤として作用します .

抗がん作用

シリマリンの抗がん作用は、MAPK、mTOR、-カテニン、Aktなどの様々な細胞および分子経路、異なる受容体と成長因子に影響を与えることで発揮されます .

抗糖尿病作用

シリマリンは、血糖コントロールを改善することで、糖尿病の管理に重要な抗糖尿病作用を示しています .

抗ウイルス活性

蓄積された研究では、シリマリンは、デング熱ウイルス、チクングニアウイルス、C型肝炎ウイルスなどのウイルスに対する殺傷活性を示すことが証明されています。 シリマリンの強力な抗酸化、抗アポトーシス、抗炎症作用は、その抗ウイルス活性に貢献しています .

免疫調節作用

免疫調節剤として、シリマリンは、様々な細胞および分子経路を標的とすることで、免疫系に影響を与えます。 これには、様々な酵素や、いくつかのアポトーシス関連タンパク質と炎症性サイトカインの遺伝子発現を阻害することが含まれます .

作用機序

Target of Action

Silymarin, a plant-derived mixture of polyphenolic flavonoids originating from the fruits and akenes of Silybum marianum, contains three flavonolignans, silibinins (silybins), silychristin, and silydianin, along with taxifolin . Silymarin’s primary targets include various cellular and molecular pathways, including MAPK, mTOR, β-catenin, and Akt, different receptors, growth factors, and numerous enzymes . It also targets various oncogenic pathways, including PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK pathways .

Mode of Action

Silymarin interacts with its targets to exert a range of effects. It inhibits the entry of various toxins into liver cells by stabilizing cell membranes . It also increases the synthesis of glutathione in the liver, which is required for the expulsion of toxins . Silymarin can inhibit the activation of various oncogenic pathways, thereby suppressing cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis .

Biochemical Pathways

Silymarin affects several biochemical pathways. It has antioxidant mechanisms, including its ability to inhibit enzymes that produce reactive oxygen species (ROS), directly destroy free radicals, chelate heavy metals in the intestine, stimulate the synthesis of protective molecules against stressful stimuli like thioredoxin and sirtuins, activate antioxidant enzymes like superoxide dismutase (SOD), and stimulate protein synthesis in the liver . In hypercholesterolemia, silymarin inhibits 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, reducing cholesterol synthesis .

Result of Action

The molecular and cellular effects of silymarin’s action are diverse. It has been shown to reduce the synthesis of actin filaments in activated cells, the synthesis of the protein level of α-SMA, and other pro-fibrotic factors such as CTGF and PFGF . It also controls molecules associated with lipid metabolism such as FASN, MLYCD, ACSL4, CPTs, among others .

将来の方向性

Silymarin is a promising agent for cancer prevention, adjuvant cancer treatment, and reduction of iatrogenic toxicity . Future research should focus on authentication of active chemicals, pharmacokinetics, adverse interactions, and quality control, prevention of cancer initiation and progression, adjuvant therapy for specific cancers, and prevention of toxicity from anticancer therapies .

生化学分析

Biochemical Properties

Silymarin interacts with various enzymes, proteins, and other biomolecules. It exerts its hepatoprotective effects through antioxidative, antifibrotic, anti-inflammatory, antitoxin, and anticancerous mechanisms of actions . It targets various cellular and molecular pathways, including MAPK, mTOR, β-catenin and Akt, different receptors and growth factors, as well as inhibiting numerous enzymes and the gene expression of several apoptotic proteins and inflammatory cytokines .

Cellular Effects

Silymarin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to reduce inflammation in patients with diabetes and thalassemia by reducing MDA as an oxidative stress marker and CRP and IL-6 as inflammatory markers .

Molecular Mechanism

At the molecular level, Silymarin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been shown to play a causal role in chronic inflammatory diseases .

Temporal Effects in Laboratory Settings

Over time, Silymarin has shown to help reduce inflammation and oxidative stress

Metabolic Pathways

Silymarin is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

特性

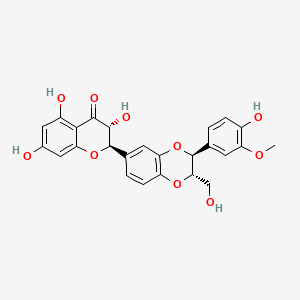

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBFKMXJBCUCAI-WAABAYLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858697 | |

| Record name | Silibinin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65666-07-1, 142797-34-0 | |

| Record name | Silymarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065666071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silibinin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142797340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silibinin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SILIBININ B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/853OHH1429 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。